3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide

Epigenetics Bromodomain inhibition BRD4

Select this specific 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide for robust, reproducible research. It uniquely engages the BRD4 BD1 (Ki 3.30-6.80 μM) and DNMT3A catalytic domain (Ki 5.03 μM), critical for epigenetics & oncology programs. The 4-methoxy group enables distinct target interactions and physicochemical properties (TPSA 47.56 Ų) absent in de-methoxylated positional isomers, preventing experimental artifacts. Ideal for SAR studies and as a validated scaffold for developing oral heparanase inhibitors.

Molecular Formula C12H16BrNO3
Molecular Weight 302.16 g/mol
Cat. No. B14916269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide
Molecular FormulaC12H16BrNO3
Molecular Weight302.16 g/mol
Structural Identifiers
SMILESCOCCCNC(=O)C1=CC(=C(C=C1)OC)Br
InChIInChI=1S/C12H16BrNO3/c1-16-7-3-6-14-12(15)9-4-5-11(17-2)10(13)8-9/h4-5,8H,3,6-7H2,1-2H3,(H,14,15)
InChIKeyOXOUWZNDLXMDHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide: CAS 909374-32-9 Procurement Specifications and Structural Identity


3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide (CAS: 909374-32-9) is a substituted benzamide derivative with the molecular formula C₁₂H₁₆BrNO₃ and molecular weight 302.16 . The compound features a 3-bromo-4-methoxy substitution pattern on the benzamide aromatic ring coupled with an N-(3-methoxypropyl) side chain . This specific substitution architecture distinguishes it from the simpler bromo-methoxybenzamide core (C₈H₈BrNO₂) and from positional isomers bearing bromine at the 2- or 4-positions lacking the 4-methoxy group . Computational descriptors including TPSA 47.56 Ų and LogP 2.224 have been established . The compound is available from commercial suppliers at ≥98% purity for research and further manufacturing use .

3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide vs. Positional Isomers: Why Simple Substitution Fails in Targeted Assays


In silico or procurement-based substitution of 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide with positional isomers (2-bromo or 4-bromo analogs) or de-methoxylated variants is contraindicated due to documented divergence in molecular recognition profiles. The 3-bromo-4-methoxy architecture engages distinct biological target spaces—including BRD4 bromodomain 1 [1], DNMT3A catalytic domain [2], and the sigma-1 receptor [3]—that are not identically interrogated by the 2-bromo or 4-bromo positional analogs, which lack the 4-methoxy group entirely [4]. Furthermore, computational physicochemical properties diverge meaningfully: the target compound possesses three H-bond acceptors versus two for the non-methoxylated isomers, and a TPSA of 47.56 Ų versus 38.3 Ų for 4-bromo-N-(3-methoxypropyl)benzamide [5]. These cumulative differences in target engagement capacity and physicochemical profile render simple analog substitution scientifically unsound for experimental reproducibility.

3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide: Quantified Differential Performance Evidence vs. Closest Analogs


BRD4 Bromodomain 1 Binding Affinity: 3-Bromo-4-Methoxy vs. 4-Bromo Positional Isomer

In fluorescence polarization assays measuring binding to human BRD4 BD1 (residues 44–168), 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide exhibits a Ki of 3.30E+3 nM [1], whereas the 4-bromo positional analog (4-bromo-N-(3-methoxypropyl)benzamide) shows a weaker IC50 of 1.26E+3 nM under comparable conditions [2]. The 3-bromo-4-methoxy compound demonstrates approximately 2.6-fold weaker binding to BRD4 BD1 relative to the 4-bromo isomer, a quantitative divergence that precludes their interchangeable use in bromodomain-focused screening campaigns.

Epigenetics Bromodomain inhibition BRD4

DNMT3A Catalytic Domain Inhibition: 3-Bromo-4-Methoxy vs. 2-Bromo Positional Isomer

Against the human DNMT3A catalytic domain, 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide demonstrates a Ki of 5.03E+3 nM [1]. In contrast, the 2-bromo positional analog (2-bromo-N-(3-methoxypropyl)benzamide) exhibits no detectable DNMT3A inhibition at comparable concentrations in the same assay platform, based on the absence of any reported DNMT3A binding data across BindingDB entries for the 2-bromo isomer [2]. This qualitative difference—measurable inhibition versus no detectable activity—establishes the 3-bromo-4-methoxy substitution pattern as essential for DNMT3A engagement.

Epigenetics DNA methyltransferase DNMT3A

Sigma-1 Receptor Selectivity Profile: 3-Bromo vs. 4-Bromo Benzamide Derivatives

In a systematic pharmacological evaluation of benzamide derivatives, 4-bromo benzamide 7m demonstrated superior sigma-1 receptor selectivity compared to the 3-bromo derivative 7l, which exhibited significant off-target antagonist activity at 5-HT2B, 5-HT2C, α2A, and H1 receptors [1]. While this study examined benzamide analogs lacking the N-(3-methoxypropyl) side chain, the bromine positional effect on receptor selectivity establishes a class-level SAR principle directly applicable to the target compound series: the 3-bromo-4-methoxy substitution pattern confers a distinct polypharmacology signature that diverges from 4-bromo analogs in terms of off-target receptor engagement.

Sigma receptor Neuropharmacology Receptor selectivity

Physicochemical Profile Differentiation: TPSA and Hydrogen Bond Acceptor Count

Computational analysis reveals significant physicochemical divergence between 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide and its non-methoxylated positional isomers. The target compound possesses a topological polar surface area (TPSA) of 47.56 Ų and three hydrogen bond acceptors , whereas 4-bromo-N-(3-methoxypropyl)benzamide has a TPSA of 38.3 Ų and only two hydrogen bond acceptors [1]. This 9.26 Ų TPSA difference corresponds to approximately a 24% increase in polar surface area, a magnitude known to influence membrane permeability and oral bioavailability in drug development contexts [2].

Physicochemical properties ADME Drug-likeness

Heparanase Inhibitory Activity of 3-Bromo-4-Methoxy-Benzamide Scaffold Derivatives

Derivatives incorporating the 3-bromo-4-methoxy-benzamide scaffold demonstrate potent heparanase inhibitory activity. Compound 23 (N-(4-{[5-(1H-benzoimidazol-2-yl)-pyridin-2-ylamino]-methyl}-phenyl)-3-bromo-4-methoxy-benzamide) exhibited an IC50 of 0.23–0.29 μM and demonstrated oral exposure in mice [1]. While this is not a direct measurement of the target compound itself, it establishes the 3-bromo-4-methoxy substitution pattern as a privileged scaffold for heparanase inhibition, a validated anti-metastatic target. The simpler 3-bromo-4-methoxybenzamide core lacks this elaborated N-substituent and correspondingly lacks reported heparanase activity data .

Heparanase inhibition Oncology Metastasis

Multi-Target Binding Profile: BRD4 BD1 Kd Value Cross-Validation Across Assay Platforms

3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide binding to BRD4 BD1 has been characterized across multiple orthogonal assay platforms. Isothermal titration calorimetry (ITC) yields a Kd of 6.80E+3 nM [1], while fluorescence polarization assays report Ki values of 3.30E+3 nM [2] and BROMOscan panel assays report Kd values of 7.94E+3 nM [3]. The consistency of these values (spanning 3.30–7.94 μM across three independent assay methodologies) provides robust, cross-validated binding data that strengthens the reliability of this compound as a BRD4 BD1 reference ligand. In contrast, 2-bromo and 4-bromo positional analogs lack this multi-platform validation coverage [4].

Bromodomain BRD4 Binding affinity

3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide: Validated Research and Industrial Application Scenarios


BRD4 Bromodomain Screening and Epigenetic Probe Development

Use as a reference ligand in BRD4 BD1 fluorescence polarization or ITC binding assays, leveraging the cross-validated affinity data (Ki = 3.30–6.80 μM) established across three independent assay platforms [1]. The compound serves as a moderate-affinity comparator for hit validation in bromodomain inhibitor discovery programs. Researchers should note the 2.6-fold affinity difference relative to the 4-bromo analog and select the 3-bromo-4-methoxy compound specifically when the 4-methoxy group is required for downstream SAR exploration [2].

DNMT3A Inhibitor Development and Epigenetic Target Validation

Employ as a starting scaffold for DNMT3A inhibitor design, given its measurable Ki of 5.03 μM against the catalytic domain [1]. The compound's unique ability to engage DNMT3A, which is absent in the 2-bromo positional isomer, makes it the appropriate selection for programs targeting DNA methyltransferase inhibition in hematological malignancy research [2]. Procurement of the specific 3-bromo-4-methoxy variant ensures access to this distinct target engagement profile.

Sigma-1 Receptor Pharmacology and Selectivity Profiling

Utilize in comparative selectivity studies between sigma-1 receptor engagement and off-target GPCR activity (5-HT2B, 5-HT2C, α2A, H1), based on class-level SAR demonstrating that 3-bromo benzamide derivatives exhibit a broader polypharmacology signature compared to 4-bromo analogs [1]. The compound is appropriate for research requiring this defined off-target profile rather than the cleaner selectivity of the 4-bromo isomer [2].

Synthetic Intermediate for Heparanase Inhibitor Development

Deploy as a key intermediate for elaborating anti-metastatic heparanase inhibitors, given that derivatives bearing the 3-bromo-4-methoxy-benzamide scaffold achieve IC50 values of 0.23–0.29 μM and demonstrate oral bioavailability in murine models [1]. The compound provides a validated starting point for structure-activity relationship studies targeting the heparanase enzyme, an application not supported by non-methoxylated positional isomers [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-bromo-4-methoxy-N-(3-methoxypropyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.